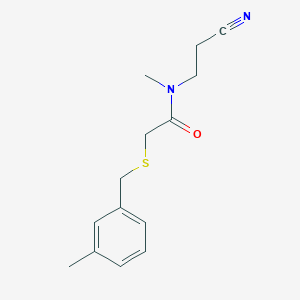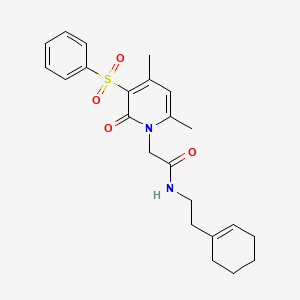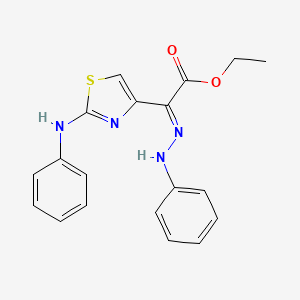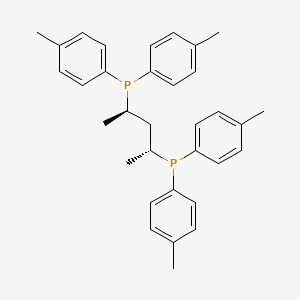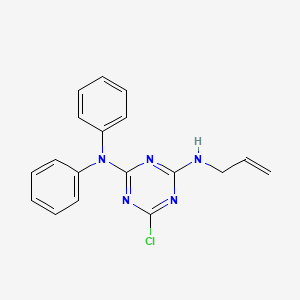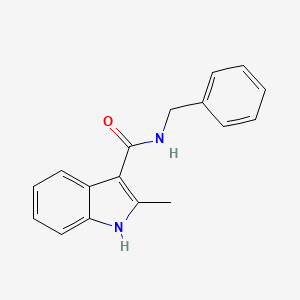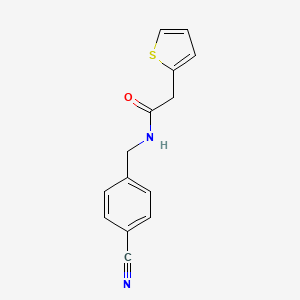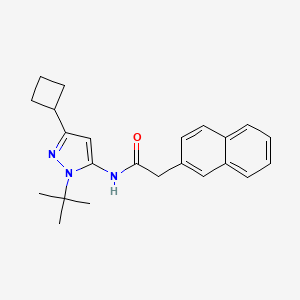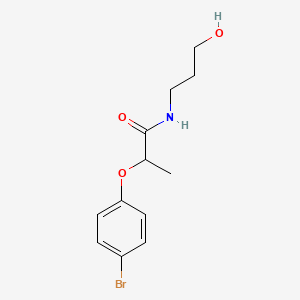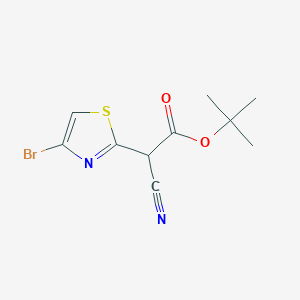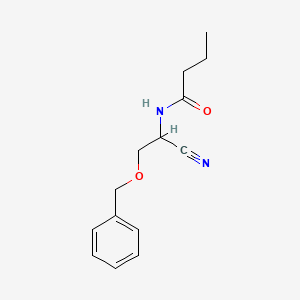![molecular formula C30H33O3PSi B14916714 Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane is an organosilicon compound that features both phosphine and silane functionalities. This compound is notable for its unique combination of properties, making it valuable in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane can be synthesized through the reaction of diphenylphosphine with triethoxysilane in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Hydrolysis: The silane group can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and silanols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential in bioconjugation and as a probe in biological studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism by which Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The silane group can also interact with surfaces, making it useful in surface modification applications .
類似化合物との比較
Similar Compounds
- Diphenyl(2-(triethoxysilyl)ethyl)phosphine
- Diphenyl(2-(triethoxysilyl)naphthalen-1-yl)phosphane
Uniqueness
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its biphenyl backbone, which provides additional rigidity and electronic properties compared to its analogs. This structural feature enhances its performance in specific applications, such as catalysis and material science .
特性
分子式 |
C30H33O3PSi |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
diphenyl-[2-(2-triethoxysilylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H33O3PSi/c1-4-31-35(32-5-2,33-6-3)30-24-16-14-22-28(30)27-21-13-15-23-29(27)34(25-17-9-7-10-18-25)26-19-11-8-12-20-26/h7-24H,4-6H2,1-3H3 |
InChIキー |
ZCIKUOCQQGPFFM-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)
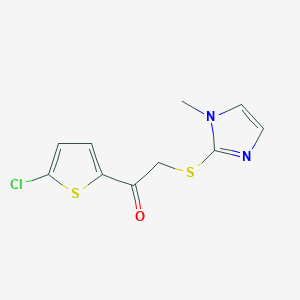
![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)
